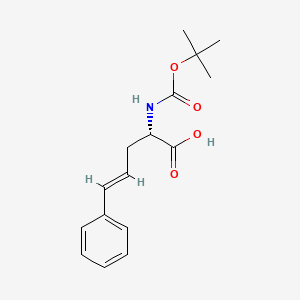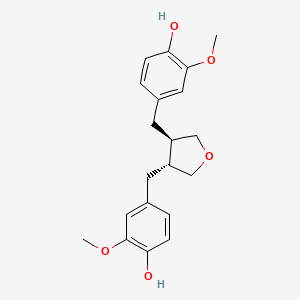
Anhydrosecoisolariciresinol
Vue d'ensemble
Description
L’anhydrosecoisolariciresinol est un lignane, un type de composé polyphénolique que l’on trouve dans les plantes. Il s’agit d’un produit de dégradation acide du secoisolariciresinol, que l’on trouve principalement dans les graines de lin. Les lignanes comme l’this compound sont connus pour leurs bienfaits potentiels pour la santé, notamment leurs propriétés antioxydantes, antimicrobiennes et anticancéreuses .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’anhydrosecoisolariciresinol peut être synthétisé par déshydratation acide du secoisolariciresinol. Cette réaction implique généralement l’utilisation d’acides forts tels que l’acide chlorhydrique ou l’acide sulfurique dans des conditions contrôlées afin de faciliter l’élimination des molécules d’eau du secoisolariciresinol, ce qui conduit à la formation d’this compound .
Méthodes de production industrielle : La production industrielle de l’this compound implique l’extraction du secoisolariciresinol des graines de lin, suivie de sa conversion en this compound par traitement acide. Le processus comprend des étapes telles que l’extraction par solvant, l’hydrolyse acide et la purification par des techniques telles que la chromatographie liquide haute performance préparative (HPLC) .
Analyse Des Réactions Chimiques
Types de réactions : L’anhydrosecoisolariciresinol subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents produits d’oxydation.
Réduction : Les réactions de réduction peuvent le convertir en secoisolariciresinol.
Substitution : Il peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des réducteurs comme le borohydrure de sodium peuvent être utilisés.
Substitution : Les conditions varient en fonction du substituant introduit, mais impliquent souvent des catalyseurs et des solvants spécifiques.
Principaux produits formés :
Oxydation : Divers lignanes oxydés.
Réduction : Secoisolariciresinol.
Substitution : Dérivés avec différents groupes fonctionnels
4. Applications de la Recherche Scientifique
L’this compound a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la chimie et les réactions des lignanes.
Biologie : Étudié pour son rôle dans les mécanismes de défense des plantes et les interactions avec les micro-organismes.
Médecine : Étudié pour ses propriétés anticancéreuses potentielles, en particulier contre les lignées de cellules cancéreuses du sein telles que MCF-7 et MDA-MB-231
Applications De Recherche Scientifique
Anhydrosecoisolariciresinol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lignan chemistry and reactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with microorganisms.
Medicine: Studied for its potential anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231
Mécanisme D'action
L’anhydrosecoisolariciresinol exerce ses effets par le biais de divers mécanismes :
Activité antioxydante : Il piège les radicaux libres, protégeant ainsi les cellules des dommages oxydatifs.
Activité antimicrobienne : Il perturbe les membranes cellulaires microbiennes et inhibe la croissance des bactéries et des champignons.
Activité anticancéreuse : Il induit l’apoptose (mort cellulaire programmée) dans les cellules cancéreuses et inhibe leur prolifération. .
Composés Similaires :
Secoisolariciresinol : Le précurseur de l’this compound, que l’on trouve dans les graines de lin.
Secoisolariciresinol diglucoside : Une forme glycosylée du secoisolariciresinol.
Alcool dehydrodiconiférylique-4-β-D-glucoside : Un néolignan aux activités biologiques similaires.
Comparaison : L’this compound est unique en raison de sa formation par dégradation acide et de sa structure distincte du cycle furane. Comparé au secoisolariciresinol et à sa forme diglucoside, l’this compound présente des activités biologiques et une stabilité différentes dans diverses conditions .
Comparaison Avec Des Composés Similaires
Secoisolariciresinol: The precursor to anhydrosecoisolariciresinol, found in flaxseeds.
Secoisolariciresinol Diglucoside: A glycosylated form of secoisolariciresinol.
Dehydrodiconiferyl Alcohol-4-β-D-glucoside: A neolignan with similar biological activities.
Comparison: this compound is unique due to its formation through acid degradation and its distinct furan ring structure. Compared to secoisolariciresinol and its diglucoside form, this compound exhibits different biological activities and stability under various conditions .
Propriétés
IUPAC Name |
4-[[(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-23-19-9-13(3-5-17(19)21)7-15-11-25-12-16(15)8-14-4-6-18(22)20(10-14)24-2/h3-6,9-10,15-16,21-22H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGUIJKVZZROIQ-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COCC2CC3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC[C@@H]2CC3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
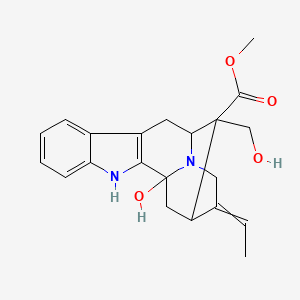

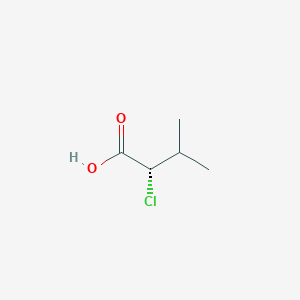
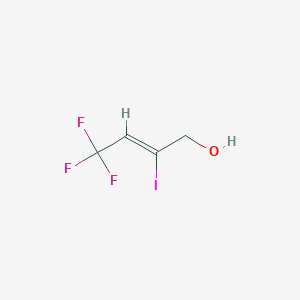
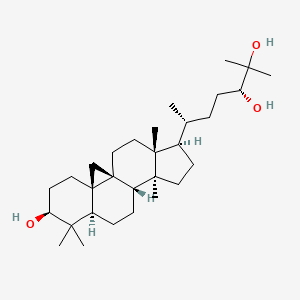
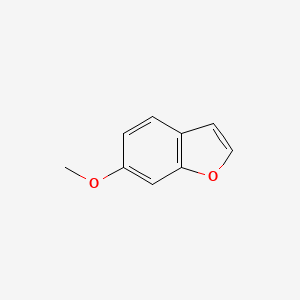

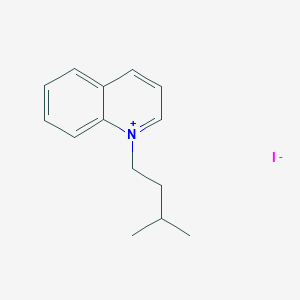


![methyl (4S,5Z,6S)-4-[2-[[(3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1631083.png)
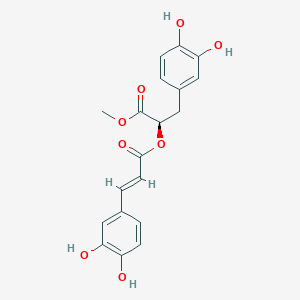
![(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1631087.png)
